molecular formula C16H15F3N2O4 B2955119 N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine CAS No. 1033587-58-4

N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine

Cat. No.: B2955119
CAS No.: 1033587-58-4
M. Wt: 356.301
InChI Key: QVAURIZCXYLCEN-UHFFFAOYSA-N
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Description

N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine is a useful research compound. Its molecular formula is C16H15F3N2O4 and its molecular weight is 356.301. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Protection Strategies

Novel protecting groups for asparagine (Asn) and glutamine (Gln) have been developed to facilitate peptide synthesis, notably using the N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis method. These advancements allow for the synthesis of challenging peptides with improved purity and efficiency. The role of furan derivatives in these processes is critical for enabling specific reactions and protection schemes, illustrating their importance in peptide chemistry (Han et al., 1996).

Protein and Enzyme Analysis

Furan derivatives are employed in fluorometric assays to discriminate the states of amino groups in proteins such as insulin, lysozyme, and asparaginase. These assays, facilitated by the reaction specificity of furan-based reagents like fluorescamine, enable detailed analysis of protein structures and functions, contributing significantly to our understanding of protein biochemistry (Tamaura et al., 1975).

Corrosion Inhibition

A heterocyclic furan Schiff base has demonstrated effectiveness as a corrosion inhibitor for copper in acidic environments. This application is vital for the preservation of metal artifacts and infrastructure, showcasing the versatility of furan derivatives in applied chemistry and materials science (Issaadi et al., 2014).

Pharmacology and Drug Development

Furan-2-ylmethylene thiazolidinediones have been identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a promising target for the treatment of inflammatory and autoimmune diseases. This discovery underscores the potential of furan derivatives in the development of new therapeutic agents (Pomel et al., 2006).

Plant Glycobiology

The complex N-glycosylation process in plants, involving asparagine-linked glycosylation, plays a critical role in plant development, growth, and physiology. Research into the biological functions of N-glycan structures in plants highlights the importance of furan derivatives in understanding and manipulating plant biology for agricultural and biotechnological applications (Strasser, 2014).

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)10-3-1-4-11(7-10)21-15(24)13(8-14(22)23)20-9-12-5-2-6-25-12/h1-7,13,20H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAURIZCXYLCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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